molecular formula C15H17N3O3S3 B2866602 N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034302-70-8

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

Cat. No.: B2866602
CAS No.: 2034302-70-8
M. Wt: 383.5
InChI Key: IFXKXSOKZBQMKB-UHFFFAOYSA-N
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Description

The compound contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom . It also contains a benzo[c][1,2,5]thiadiazole unit, which is a type of aromatic compound that has been used in the synthesis of light-emitting and conducting polymers for organic electronics .


Molecular Structure Analysis

The compound’s structure is likely to have a significant impact on its properties. For instance, the thiophene ring and the benzo[c][1,2,5]thiadiazole unit could contribute to its ability to cross cellular membranes .


Chemical Reactions Analysis

The compound’s chemical reactivity would be influenced by its structure. The presence of the thiophene and benzo[c][1,2,5]thiadiazole units could make it a good candidate for use in photovoltaics or as a fluorescent sensor .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the thiophene ring is known to have good liposolubility due to the presence of the sulfur atom .

Scientific Research Applications

Antimicrobial Applications

Sulfonamide derivatives, including those with thiophene and thiadiazole moieties, have shown significant antimicrobial activity. For instance, compounds like thiazolopyrimidine-based sulfonamides with benzothiazole moieties have been synthesized and evaluated for antimicrobial activity against bacterial and fungal strains, showing promising results as potential agents to combat microbial infections (Patel, Purohit, & Rajani, 2014).

Anticancer Applications

Derivatives with thiophene and thiadiazole structures have also been investigated for their anticancer properties. For example, some synthesized compounds have been evaluated for in vitro antiproliferative activities against cancer cell lines, with certain derivatives showing promising broad-spectrum antitumor activity comparable to commonly used anticancer drugs (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).

Properties

IUPAC Name

N-(5-hydroxy-3-thiophen-2-ylpentyl)-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S3/c19-9-7-11(13-4-2-10-22-13)6-8-16-24(20,21)14-5-1-3-12-15(14)18-23-17-12/h1-5,10-11,16,19H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFXKXSOKZBQMKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCCC(CCO)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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